

An In-depth Technical Guide to (2-Cyclopropylphenyl)methanamine

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Compound of Interest

Compound Name: (2-Cyclopropylphenyl)methanamine

Cat. No.: B039418

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CAS Number: 118184-66-0

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **(2-Cyclopropylphenyl)methanamine**, a compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific isomer, this guide leverages information on closely related structural analogs and the broader class of cyclopropyl-containing aromatic amines to offer insights into its synthesis, potential properties, and applications.

Chemical and Physical Properties

Detailed experimental data for **(2-Cyclopropylphenyl)methanamine** is not widely reported. The following table summarizes computed and predicted properties, alongside data for the closely related isomer, cyclopropyl(phenyl)methanamine, to provide an estimated profile.

Property	(2-Cyclopropylphenyl)methanamine (Predicted/Computed)	cyclopropyl(phenyl)methanamine (CAS 23459-38-3) [1]
Molecular Formula	C ₁₀ H ₁₃ N	C ₁₀ H ₁₃ N
Molecular Weight	147.22 g/mol	147.22 g/mol
Boiling Point	Not available	103-115 °C[1]
Density	Not available	1.082±0.06 g/cm ³ (Predicted) [1]
pKa	Not available	9.29±0.10 (Predicted)[1]
LogP	Not available	1.6 (Computed)

Spectroscopic Data Profile

Specific spectral data (NMR, IR, MS) for **(2-Cyclopropylphenyl)methanamine** is not readily available in the literature. However, based on its structure and data from analogous compounds, the following characteristic spectral features can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methanamine, and cyclopropyl protons. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm). The benzylic protons of the CH₂-NH₂ group would likely appear as a singlet or a multiplet around δ 3.5-4.0 ppm. The protons of the cyclopropyl ring would be in the upfield region (typically δ 0.5-1.5 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show characteristic signals for the aromatic carbons (δ 120-140 ppm), the benzylic carbon (around δ 40-50 ppm), and the carbons of the cyclopropyl ring (in the upfield region, δ 5-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations of the primary amine at approximately $3300\text{-}3400\text{ cm}^{-1}$. Aromatic C-H stretching would be observed around $3000\text{-}3100\text{ cm}^{-1}$, and aliphatic C-H stretching from the cyclopropyl and methylene groups would be seen just below 3000 cm^{-1} . Characteristic aromatic C=C stretching absorptions would appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.

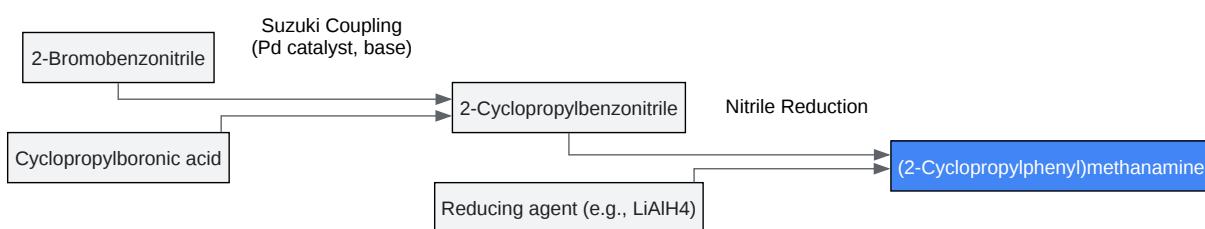
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M^+) at $m/z = 147$. Common fragmentation patterns would likely involve the loss of the amino group and fragmentation of the cyclopropyl ring.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(2-Cyclopropylphenyl)methanamine** is not published, a plausible synthetic route can be devised based on established organic chemistry reactions. A logical approach would involve the preparation of a 2-cyclopropylbenzonitrile intermediate followed by its reduction to the target amine.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **(2-Cyclopropylphenyl)methanamine**.

General Experimental Protocol for Suzuki Coupling

- To a reaction vessel, add 2-bromobenzonitrile, cyclopropylboronic acid (1.2 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents), and a base (e.g., K_2CO_3 , 2.0 equivalents).
- The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
- A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.
- The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
- After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product, 2-cyclopropylbenzonitrile, is purified by column chromatography on silica gel.

General Experimental Protocol for Nitrile Reduction

- A solution of 2-cyclopropylbenzonitrile in a dry ethereal solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH_4 , 1.5-2.0 equivalents), in the same solvent at 0 °C under an inert atmosphere.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.
- The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
- The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.
- The combined organic extracts are dried over a suitable drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude (2-

(2-Cyclopropylphenyl)methanamine.

- Further purification can be achieved by distillation or by salt formation and recrystallization.

Role in Drug Development and Medicinal Chemistry

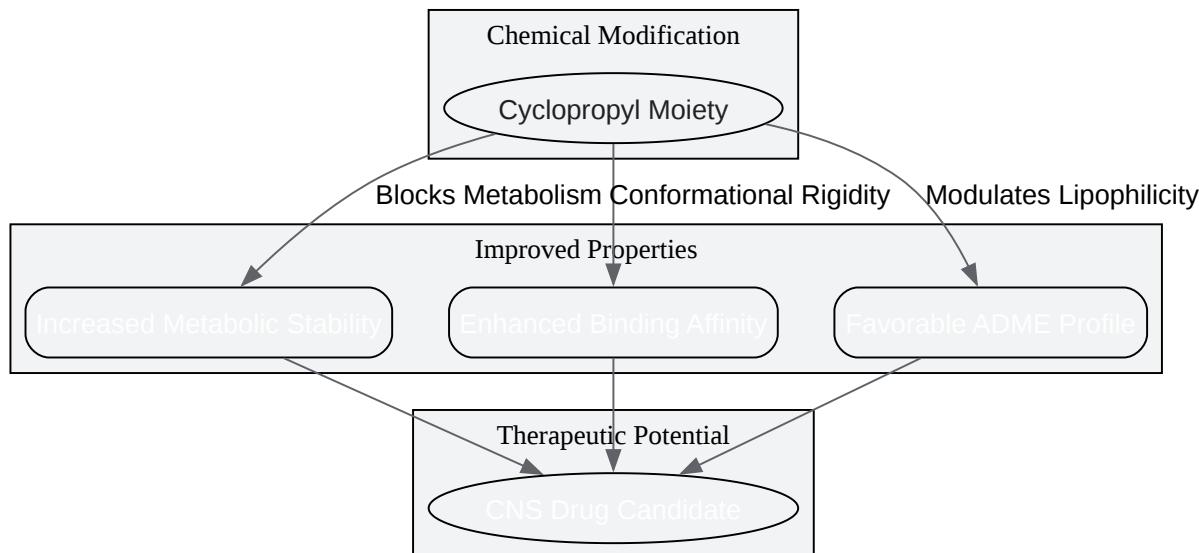
The cyclopropyl moiety is a valuable functional group in modern drug design. Its incorporation into a molecule can confer several advantageous properties. The 2-phenylcyclopropylamine scaffold, in a broader sense, is considered a privileged structure in central nervous system (CNS) drug design.

Physicochemical and Pharmacokinetic Benefits

- **Metabolic Stability:** The cyclopropyl group can block sites of metabolism, leading to increased metabolic stability and a longer half-life of the drug.
- **Conformational Rigidity:** The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.
- **Lipophilicity:** The introduction of a cyclopropyl group can fine-tune the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Biological Activities

While the specific biological activities of **(2-Cyclopropylphenyl)methanamine** have not been extensively reported, related cyclopropylamine derivatives have shown a range of biological effects. For instance, some cyclopropylamines are known to be inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This suggests a potential application in the development of antidepressants and neuroprotective agents.

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Caption: Logic diagram illustrating the utility of the cyclopropyl group.

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References

- 1. cyclopropyl(phenyl)methanamine CAS#: 23459-38-3 [m.chemicalbook.com]
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